
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide, also known as MIAM, is a small molecule inhibitor that has been developed for its potential use as a cancer therapy. MIAM has been shown to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division and is often overexpressed in cancer cells.
科学的研究の応用
Antimalarial Activity
A study by Werbel et al. (1986) explores the synthesis of related acetamide derivatives, revealing significant antimalarial potency against Plasmodium berghei in mice. The compounds demonstrated excellent activity against resistant strains of parasites, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, particularly against Candida and Aspergillus species. Optimizing the series led to compounds with broad antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating variable antimicrobial activity against selected species. Some compounds were notably potent, presenting a promising avenue for further biological screening (Gul et al., 2017).
Corrosion Inhibition
Nasser and Sathiq (2016, 2017) investigated the inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel corrosion in acidic media. The studies showed significant inhibition efficiency, with potential applications in corrosion prevention (Nasser & Sathiq, 2016), (Nasser & Sathiq, 2017).
DNA and Protein Binding Studies
Raj (2020) synthesized N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives and studied their interactions with DNA and proteins. These compounds exhibited significant binding, suggesting potential for further exploration in biochemical research (Raj, 2020).
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-23-7-6-17-13-16(4-5-19(17)23)20(24-8-10-26-11-9-24)15-22-21(25)14-18-3-2-12-27-18/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBSHRKFUFUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

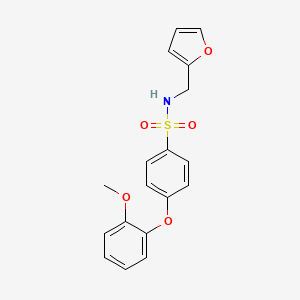
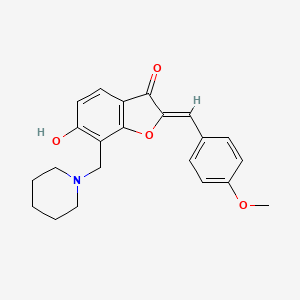
![2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2644124.png)

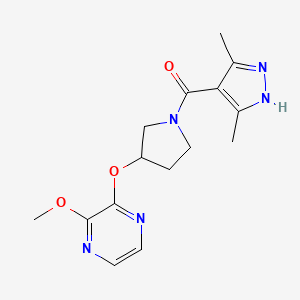
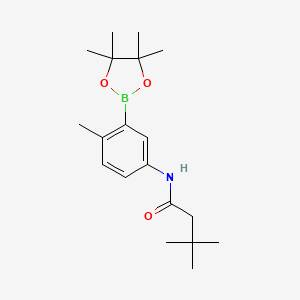
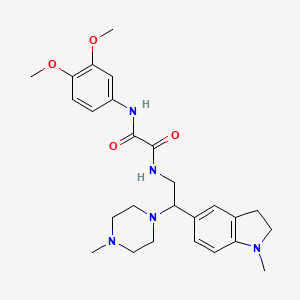

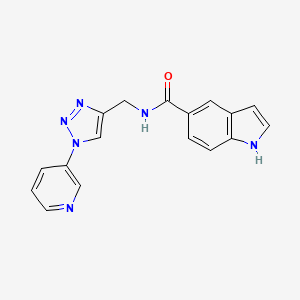
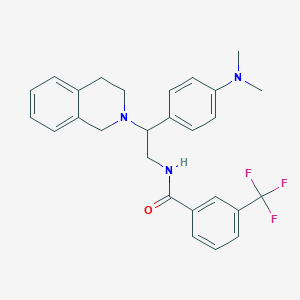
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)
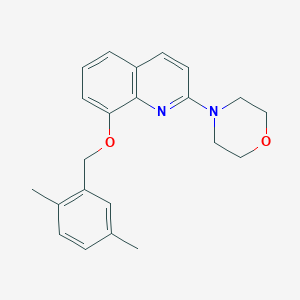
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)
